molecular formula C18H14F2N2O3 B2596961 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953251-87-1

2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2596961
CAS No.: 953251-87-1
M. Wt: 344.318
InChI Key: DHOZREPZSKSVHO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 4-fluorophenoxy ether group and a 5-(4-fluorophenyl)isoxazole moiety, a scaffold recognized for its potential in modulating biological activity. Structurally similar compounds containing the isoxazole core and fluorophenyl substitutions are frequently investigated as key intermediates or active scaffolds in drug discovery . The primary research application of this compound is anticipated to be in the exploration of soluble epoxide hydrolase (sEH) inhibitors. The sEH enzyme is a crucial therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD) and hypertension . Published research on sEH highlights a strong precedent for urea-based compounds as potent inhibitors; the distinct acetamide structure of this reagent offers researchers a valuable chemical tool to explore alternative chemotypes and structure-activity relationships (SAR) around the sEH target, potentially leading to new insights and novel inhibitor designs . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound for hit-to-lead optimization, probing enzyme mechanisms, and in vitro biological screening.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZREPZSKSVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of isoxazole intermediate: The isoxazole ring can be constructed by reacting 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl oxime, followed by cyclization with acetic anhydride.

    Coupling reaction: The final step involves coupling the 4-fluorophenoxyacetic acid with the isoxazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Lipophilicity and Binding Affinity

  • The dual fluorination in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to analogs with methoxy or sulfonamide groups (logP ~2.0–3.0). This enhances membrane permeability but may reduce aqueous solubility .

Research Findings and Implications

  • Fluorination Impact: Fluorine atoms in the target compound likely improve both binding affinity (via electronegative interactions) and metabolic stability (by blocking cytochrome P450 oxidation) compared to non-fluorinated analogs .
  • Structural Rigidity: The isoxazole core’s planar geometry may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature less pronounced in oxadiazole or thiadiazole analogs .
  • Unresolved Questions: No direct data on the target compound’s potency or selectivity are available in the provided evidence. Future studies should prioritize synthesis and in vitro screening against relevant targets (e.g., kinases, GPCRs).

Biological Activity

2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features, including fluorinated phenyl rings and an isoxazole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F2N2O3, with a molecular weight of 344.318 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may influence its biological activity and pharmacokinetics .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Anticancer Properties : There is growing interest in the anticancer potential of this compound, particularly in its ability to inhibit tumor growth and induce apoptosis in cancer cells .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially including enzymes and receptors involved in cell signaling and proliferation. This interaction may lead to modulation of cellular processes such as gene expression and apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamideChlorine atoms instead of fluorineMay exhibit different biological activity due to chlorine's electronic effects
2-(4-bromophenoxy)-N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)acetamideBromine atoms instead of fluorinePotential variations in reactivity and biological effects
2-(4-methylphenoxy)-N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)acetamideMethyl groups instead of fluorineAffects lipophilicity and biological interactions differently

This comparative analysis highlights the significance of the fluorine substituent in determining the compound's chemical reactivity and biological activity.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : Research involving cell lines has demonstrated that this compound can inhibit cell growth at specific concentrations, suggesting its potential as an anticancer agent .
  • In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in disease models, particularly for cancer and inflammatory diseases .

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